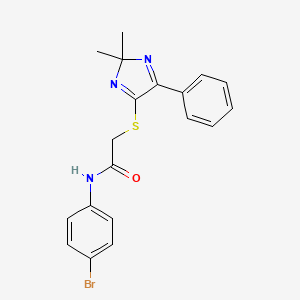

N-(4-bromophenyl)-2-((2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-bromophenyl)-2-((2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)thio)acetamide is a chemical entity that appears to be designed for biological activity, given its structural complexity and the presence of multiple functional groups. Although the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities, which can be extrapolated to hypothesize about the potential properties of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from basic aromatic or heteroaromatic compounds. For instance, the synthesis of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide involves a three-phase process including esterification, hydrazide formation, cyclization, and subsequent reactions with bromoacetyl bromide and N-substituted-2-bromoacetamides . This suggests that the synthesis of this compound would also require a multi-step synthetic route, potentially involving the formation of an imidazole ring, introduction of a thioether group, and final acetylation with a bromophenyl moiety.

Molecular Structure Analysis

The molecular structure of compounds similar to the one often features aromatic rings, heteroatoms, and various substituents that influence the overall shape and electronic distribution. For example, the structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides are described as near "V" shaped with significant intermolecular interactions . These interactions, including hydrogen bonds and pi interactions, are crucial for the stability and reactivity of the molecules. The presence of a bromophenyl group in the compound of interest suggests potential for similar intermolecular interactions.

Chemical Reactions Analysis

The reactivity of such compounds is often determined by the functional groups present. The thioether and acetamide groups in the compound of interest suggest potential for nucleophilic substitution reactions, as well as interactions with biological macromolecules. The bromine atom could be a site for further chemical modifications, such as Suzuki coupling reactions, which are commonly used in the synthesis of biologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of aromatic rings would likely result in a relatively high melting point and low solubility in water, while the polar acetamide group could improve solubility in polar organic solvents. The compound's biological activity could be inferred from related structures, such as the antioxidant and anti-inflammatory activities observed in N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides . Given the structural similarities, it is plausible that this compound could also exhibit such biological properties.

Scientific Research Applications

Anticancer Applications

Several studies have synthesized derivatives of imidazole-containing compounds, similar to N-(4-bromophenyl)-2-((2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)thio)acetamide, and evaluated their anticancer activities. For example, Duran and Demirayak (2012) synthesized acetamide derivatives and tested their anticancer activities against a panel of human tumor cell lines, finding that some compounds exhibited reasonable anticancer activity, particularly against melanoma-type cell lines (Duran & Demirayak, 2012). Similarly, Yurttaş, Tay, and Demirayak (2015) reported the antitumor activity of new benzothiazole derivatives bearing different heterocyclic rings, indicating significant activity against certain cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial Applications

The antimicrobial potential of compounds structurally related to this compound has also been explored. Gul et al. (2017) synthesized and screened a series of acetamide derivatives for their antimicrobial activities, with some compounds showing activity against selected microbial species (Gul et al., 2017). Another study by Fahim and Ismael (2019) on sulphonamide derivatives revealed good antimicrobial activity, with particular compounds showing high activity towards most strains (Fahim & Ismael, 2019).

Other Applications

Research extends to understanding the reactivity and potential pharmaceutical applications through spectroscopic characterization and computational studies. For instance, Hossain et al. (2018) detailed the reactivity of imidazole derivatives, providing insight into their potential for various applications including pharmaceuticals (Hossain et al., 2018).

properties

IUPAC Name |

N-(4-bromophenyl)-2-(2,2-dimethyl-5-phenylimidazol-4-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrN3OS/c1-19(2)22-17(13-6-4-3-5-7-13)18(23-19)25-12-16(24)21-15-10-8-14(20)9-11-15/h3-11H,12H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLQVSQUCGRAKSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=C(C(=N1)SCC(=O)NC2=CC=C(C=C2)Br)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6bR,10aS)-3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline](/img/structure/B3013062.png)

![3-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide](/img/structure/B3013065.png)

![3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic Acid](/img/structure/B3013071.png)

amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B3013074.png)

![4-fluoro-N-[3-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B3013076.png)

![6,7-Dihydro-5H-benzo[7]annulene-8-sulfonyl chloride](/img/structure/B3013081.png)

![2-Amino-6-isopropyl-4,5,6,7-tetrahydro-thieno-[2,3-c]pyridine-3-carboxylic acid ethyl ester](/img/structure/B3013084.png)